1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine
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Overview
Description
1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine is a synthetic compound with a molecular formula of C22H26FN3O3 and a molecular weight of 399.47 It is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, a piperidine ring, and a fluoro-substituted imidazoisoindole moiety
Preparation Methods
The synthesis of 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine typically involves multiple steps, starting with the preparation of the imidazoisoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The fluoro substitution is introduced via electrophilic fluorination. The piperidine ring is then acetylated and coupled with the imidazoisoindole core. Finally, the Boc protecting group is introduced to yield the target compound .
Chemical Reactions Analysis
1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine involves its interaction with specific molecular targets. The fluoro-substituted imidazoisoindole moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine can be compared with other similar compounds, such as:
5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazoisoindole: This compound shares a similar core structure but differs in the position of the fluoro substitution.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities and structural features.
Imidazole-containing compounds: These compounds, such as imidazole-4-carboxamide, exhibit similar chemical reactivity and biological properties
Properties
IUPAC Name |
tert-butyl 4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-22(2,3)29-21(28)25-9-7-14(8-10-25)19(27)11-17-20-15(5-4-6-16(20)23)18-12-24-13-26(17)18/h4-6,12-14,17H,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRFTZXVYXGPFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2C3=C(C=CC=C3F)C4=CN=CN24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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